![molecular formula C15H21NO4 B1372722 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid CAS No. 683219-93-4](/img/structure/B1372722.png)
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid is a synthetic organic compound . It has a molecular weight of 279.34 . The IUPAC name for this compound is 4-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(9-10-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis of Amino Acid Derivatives
The compound 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid, due to its amino and carboxy terminal groups, serves as a precursor for creating various derivatives. For instance, its terminal amino group was modified to form tetrazole-containing derivatives through a reaction involving triethyl orthoformate and sodium azide, highlighting the molecule's versatility in derivative formation (Putis, Shuvalova, & Ostrovskii, 2008).
Chemical Synthesis and Applications
The compound's application in chemical synthesis is evident in its role in preparing orthogonally protected amino acids. Such amino acids, like the (2S, 3R)-2-amino-3-methyl-4-phosphonobutyric acid, serve as phosphatase-stable mimetics for phosphothreonine, showing the compound's utility in creating biochemically relevant substances (Liu, Park, Lee, & Burke, 2009).
Conformational Studies and Lipophilicity
The compound was also involved in synthesizing N-Boc-protected amino acids with a mesityl group. These amino acids, due to their rigid and highly lipophilic nature, underwent conformational studies, highlighting their potential in studying molecular interactions and dynamics (Medina, Moyano, Pericàs, & Riera, 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
The primary targets of 4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid are currently unknown. This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Mode of Action
It is known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .
Pharmacokinetics
The Boc group is known to increase the lipophilicity of compounds, which can enhance cellular absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the removal of the Boc group requires acidic conditions .
Biochemical Analysis
Biochemical Properties
4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, preventing unwanted reactions during synthesis. Enzymes such as proteases and peptidases can remove the Boc group under specific conditions, allowing the amino acid to participate in further biochemical reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. For example, it may alter the phosphorylation status of signaling proteins, leading to changes in cell behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Boc group can be selectively removed by strong acids, such as trifluoroacetic acid, revealing the free amine group. This deprotection step is essential for the compound to participate in subsequent biochemical reactions. The compound can also act as an enzyme inhibitor or activator, depending on the specific context of its use .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions but can degrade when exposed to strong acids or bases. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro experiments where it is used to modulate enzyme activity and protein interactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including disruption of normal cellular functions and induction of stress responses. These threshold effects are important considerations in experimental design and interpretation .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo deprotection to release the free amine, which can then participate in transamination reactions and other metabolic processes. These interactions can influence metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The Boc group may also influence the compound’s solubility and transport properties, impacting its overall distribution within the biological system .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, it may localize to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting sequences or modifications .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(9-10-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLPDLBZBHAMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine](/img/structure/B1372639.png)
![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)
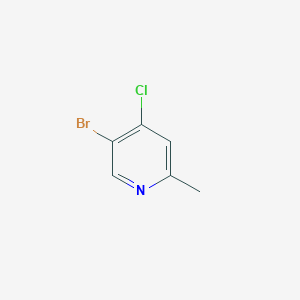
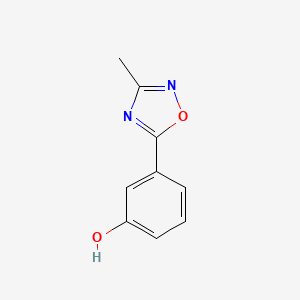
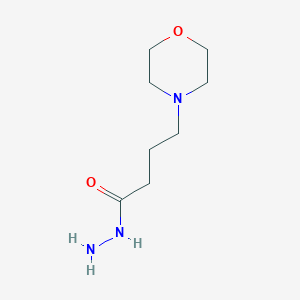
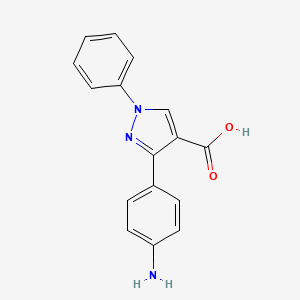
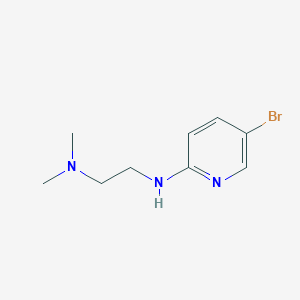

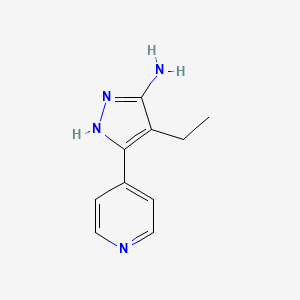
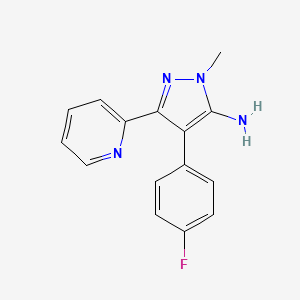
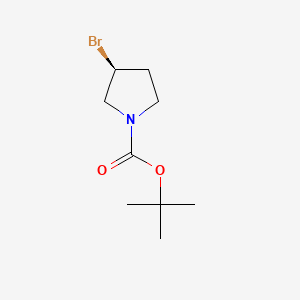
![4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372658.png)
![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)

